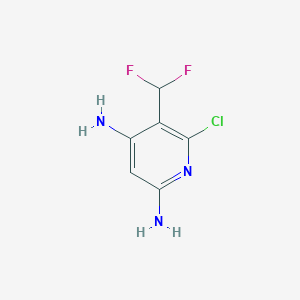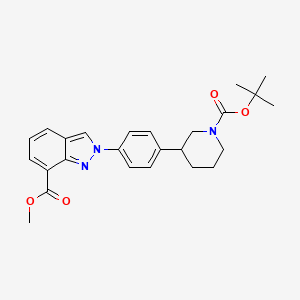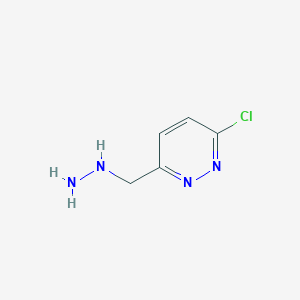
(S)-3-(Difluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Difluoromethyl)morpholine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and biological properties to the molecule, making it a valuable building block in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)morpholine typically involves the selective difluoromethylation of morpholine derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethyl radicals generated from difluoromethyl halides under specific conditions . Another approach involves the use of difluoromethyl sulfonium salts, which react with morpholine derivatives to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as the selective monoalkylation of amines with ethylene sulfate, has been explored to enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Difluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl halides, sulfonium salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metal complexes, to facilitate the desired transformations .
Major Products
The major products formed from these reactions include difluoromethylated alcohols, ketones, aldehydes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(S)-3-(Difluoromethyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)morpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Monofluoromethyl)morpholine: Contains a monofluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)morpholine: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(S)-3-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and monofluoromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(3S)-3-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1 |
InChI Key |
XLKUBUPJCAGGDP-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C(F)F |
Canonical SMILES |
C1COCC(N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



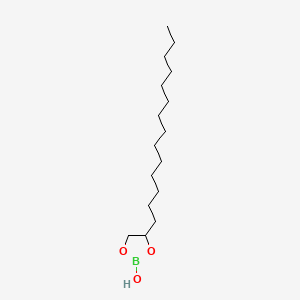
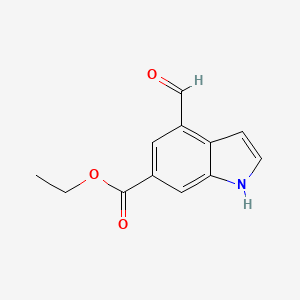

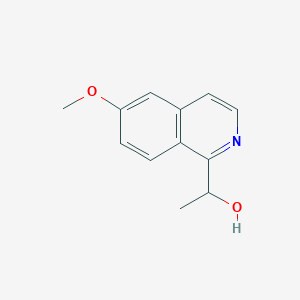
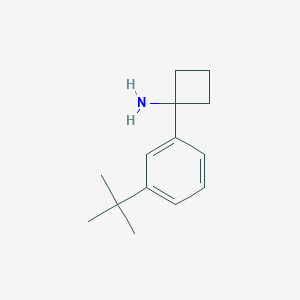

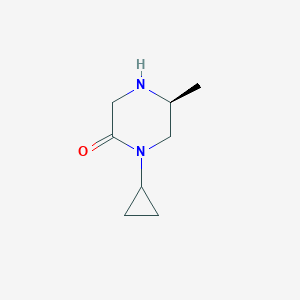
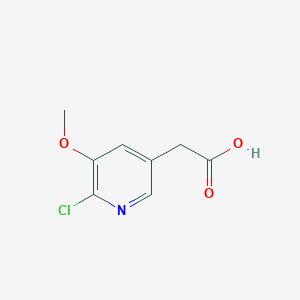
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
